Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
CAS No.: 209667-59-4
Cat. No.: VC2393601
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209667-59-4 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 |
| Standard InChI Key | BWRNREIEPIQCOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is known by several synonyms in scientific literature and commercial catalogues. The compound's identification parameters are summarized in Table 1.
Table 1: Chemical Identifiers of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
| Parameter | Value |
|---|---|
| CAS Registry Number | 209667-59-4 |
| IUPAC Name | tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
| Common Synonyms | 1-BOC-4-ETHOXYCARBONYLMETHYL PIPERAZINE; Ethyl 2-(4-Boc-1-piperazinyl)acetate |
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 |
| InChIKey | BWRNREIEPIQCOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C |
The compound was first registered in chemical databases in December 2007, with the most recent modification to its records dated April 5, 2025 .
Structural Characteristics
The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate comprises several key functional groups:
-
A piperazine heterocycle (six-membered ring with two nitrogen atoms at positions 1 and 4)
-
A tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen (position 1)
-
An ethyl acetate moiety (ethoxycarbonylmethyl group) attached to the other nitrogen (position 4)
The compound's structure consists of a piperazine core with a BOC protective group on one nitrogen atom and an ethoxycarbonylmethyl group on the other nitrogen atom. This arrangement creates a molecule with distinct reactivity at each nitrogen site .
Physical and Chemical Properties
The physical state of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate at standard conditions is typically a crystalline solid. Its key physical and chemical properties are determined by the functional groups present in its structure. The Boc group provides protection for one of the nitrogen atoms, while the ethoxycarbonylmethyl group introduces ester functionality with potential for further reactions .
Synthesis and Preparation
Common Synthetic Routes
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the selective functionalization of piperazine. Two primary routes are commonly employed:
Route A: Starting with mono-Boc-protected piperazine followed by N-alkylation with ethyl bromoacetate.
-
Protection of one nitrogen of piperazine with di-tert-butyl dicarbonate
-
Selective alkylation of the free secondary amine with ethyl bromoacetate in the presence of a base
Route B: Starting with piperazine, performing selective monoalkylation with ethyl bromoacetate, followed by Boc protection.
-
Controlled monoalkylation of piperazine with ethyl bromoacetate
-
Protection of the remaining secondary amine with di-tert-butyl dicarbonate
The selection between these routes depends on factors such as reagent availability, scale, and desired purity of the final product.
Laboratory Scale Preparation
On a laboratory scale, the preparation of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically follows Route A, as it offers better selectivity and higher yields. The synthetic protocol generally involves:
-
Dissolution of 1-Boc-piperazine in an aprotic solvent like acetonitrile or DMF
-
Addition of a base (typically potassium carbonate or triethylamine)
-
Dropwise addition of ethyl bromoacetate at controlled temperature
-
Reaction monitoring by TLC or HPLC until completion
-
Workup by filtration, extraction, and purification via recrystallization or column chromatography
Industrial Production Methods
For industrial-scale production, modifications to the laboratory procedures are implemented to address efficiency, cost, and environmental concerns. These may include:
-
Use of continuous flow reactors for more controlled reaction conditions
-
Alternative, greener solvents to replace DMF or dichloromethane
-
Catalytic methods to improve reaction efficiency and reduce waste
-
Optimized purification processes such as continuous crystallization
Chemical Reactions and Reactivity
Functional Group Reactivity
The reactivity of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is primarily determined by its functional groups:
-
Boc Group: The tert-butoxycarbonyl group is sensitive to acidic conditions, making it a valuable protecting group that can be selectively removed with acids such as trifluoroacetic acid or HCl in dioxane.
-
Ester Group: The ethyl ester functionality can undergo various transformations including:
-
Hydrolysis to the corresponding carboxylic acid
-
Transesterification with different alcohols
-
Reduction to primary alcohol
-
Amidation with amines
-
-
Piperazine Ring: The piperazine scaffold provides a rigid structure with specific spatial orientation of the substituents, which can be important for biological activity in medicinal chemistry applications.
Common Transformation Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. Common transformations include:
Table 2: Key Transformation Reactions of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
| Reaction Type | Conditions | Product |
|---|---|---|
| Boc Deprotection | TFA/DCM or HCl/dioxane | Ethyl 2-(piperazin-1-yl)acetate |
| Ester Hydrolysis | NaOH or LiOH in THF/H₂O | tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate |
| Ester Reduction | LiAlH₄ or NaBH₄ | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate |
| Amidation | Amine, coupling reagent (e.g., HATU, EDC) | tert-butyl 4-(2-(amino)ethyl)piperazine-1-carboxylate derivatives |
| Transesterification | R-OH, base or acid catalyst | tert-butyl 4-(2-alkoxy-2-oxoethyl)piperazine-1-carboxylate derivatives |
Applications and Significance
Pharmaceutical Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serves as a valuable building block in pharmaceutical synthesis. Its applications include:
-
Precursor for active pharmaceutical ingredients (APIs) containing the piperazine moiety
-
Intermediate in the synthesis of central nervous system (CNS) drugs
-
Building block for kinase inhibitors in cancer therapy
-
Component in the synthesis of antihistamines and antipsychotic medications
The compound's differential protection pattern allows for selective modification at either nitrogen position, making it particularly useful for constructing complex drug molecules with specific substitution patterns.
Research Applications
In research settings, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate finds application in:
-
Structure-activity relationship (SAR) studies in drug discovery
-
Development of chemical probes for biological systems
-
Synthesis of novel heterocyclic compounds
-
Preparation of molecular linkers in bioconjugation chemistry
Other Industrial Uses
Beyond pharmaceutical applications, the compound has relevance in other industrial sectors:
-
Precursor for specialty chemicals and fine chemical production
-
Component in the synthesis of agricultural chemicals
-
Building block for materials science applications, including polymers with specialized properties
-
Intermediate for the preparation of chelating agents and coordinating ligands
Structure-Activity Relationships
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate belongs to a family of differentially protected piperazine derivatives. Comparison with similar compounds provides insights into structure-activity relationships.
Table 3: Comparison of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with Related Compounds
| Compound | Structural Differences | Functional Implications |
|---|---|---|
| Tert-butyl piperazine-1-carboxylate | Lacks the ethoxycarbonylmethyl group | Less reactive at the second nitrogen; suitable as a simpler building block |
| Ethyl 2-(piperazin-1-yl)acetate | Lacks the Boc protecting group | More reactive due to the free secondary amine; less selective in reactions |
| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | Methyl ester instead of ethyl ester | Slightly different steric properties; generally higher reactivity in transesterification |
| Di-tert-butyl piperazine-1,4-dicarboxylate | Boc groups on both nitrogens | Requires selective deprotection strategies; useful for orthogonal protection schemes |
Structure-Function Correlations
The structural features of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate correlate with its functional properties:
-
The piperazine core provides a rigid scaffold with defined spatial arrangement of substituents
-
The Boc group serves as a protecting group that can be selectively removed under acidic conditions
-
The ethoxycarbonylmethyl group introduces an electrophilic site and a point for further functionalization
-
The presence of two differently substituted nitrogen atoms allows for regioselective reactions
Molecular Interactions
The molecule's potential for interactions includes:
-
Hydrogen bond acceptor sites (carbonyl oxygens and nitrogen atoms)
-
Lipophilic regions (tert-butyl group and ethyl ester)
-
Conformational flexibility in the ethoxycarbonylmethyl chain
-
Basic nitrogen in the piperazine ring
These features contribute to the compound's utility in medicinal chemistry, where specific molecular interactions are critical for biological activity.
Analytical Methods
Identification Techniques
Several analytical techniques are employed for the identification and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR typically shows characteristic signals for:
-
tert-butyl group (singlet at approximately δ 1.4 ppm)
-
Ethyl group (triplet at δ 1.2-1.3 ppm and quartet at δ 4.1-4.2 ppm)
-
Methylene groups of the piperazine ring (multiplets at δ 2.4-3.5 ppm)
-
N-CH₂-CO group (singlet at approximately δ 3.2 ppm)
-
-
¹³C NMR provides confirmation of carbonyl carbons, methylene carbons, and quaternary carbon of the tert-butyl group
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 272 (M⁺)
-
Characteristic fragmentation patterns including loss of tert-butyl group (m/z 216) and subsequent fragments
-
-
Infrared Spectroscopy:
-
Characteristic absorption bands for carbonyl groups (approximately 1700-1750 cm⁻¹)
-
C-N stretching bands (approximately 1200-1350 cm⁻¹)
-
C-O stretching bands (approximately 1050-1150 cm⁻¹)
-
Quantitative Analysis Methods
Quantitative determination of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be achieved through:
-
HPLC with External Standard Method:
-
Calibration curves constructed using authenticated reference material
-
Linear response typically observed in concentration ranges of 0.1-1.0 mg/mL
-
-
NMR Quantification:
-
Using internal standards such as maleic acid or 1,4-dioxane
-
Integration of characteristic signals relative to the internal standard
-
-
Titrimetric Methods:
-
Non-aqueous titration of the basic nitrogen after Boc deprotection
-
Potentiometric endpoint detection for improved accuracy
-
Current Research and Future Perspectives
Recent Research Findings
Recent research involving tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has focused on:
-
Development of novel synthetic methodologies for more efficient preparation
-
Exploration of selective functionalization strategies
-
Application in the synthesis of biologically active compounds
-
Utilization as a core structure in combinatorial chemistry approaches
Emerging Applications
Emerging applications for tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate include:
-
Development of targeted drug delivery systems
-
Synthesis of molecular imaging agents
-
Preparation of peptide mimetics
-
Construction of supramolecular assemblies
Future Research Directions
Future research involving tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate may explore:
-
Enantioselective synthesis methods for asymmetric derivatives
-
Application in flow chemistry for continuous manufacturing
-
Development of "click chemistry" compatible derivatives
-
Incorporation into biocompatible polymers and materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume